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Abstract
RO0711401 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of

the metabotropic glutamate receptor 1 (mGlu1). As a member of the 9H-xanthene-9-

carboxamide class of compounds, it has emerged as a valuable tool for investigating the

therapeutic potential of mGlu1 modulation in various central nervous system disorders. This

technical guide provides a comprehensive overview of the discovery and synthesis of

RO0711401, including detailed experimental protocols, quantitative biological data, and

visualizations of key pathways and workflows.

Discovery and Rationale
The discovery of RO0711401 was driven by the therapeutic potential of enhancing mGlu1

receptor activity. The mGlu1 receptor, a G-protein coupled receptor (GPCR), plays a crucial

role in modulating synaptic plasticity and neuronal excitability. Positive allosteric modulation

offers a nuanced approach to enhancing receptor function only in the presence of the

endogenous agonist, glutamate, potentially reducing the risk of over-activation and associated

side effects.

The development of RO0711401 originated from a lead optimization program focused on 9H-

xanthene-9-carboxylic acid derivatives. Earlier work had identified compounds with mGlu1 PAM
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activity, but with suboptimal pharmacokinetic properties. The research leading to RO0711401
specifically aimed to improve oral bioavailability and central nervous system (CNS) penetration.

Lead Optimization and Structure-Activity Relationship
(SAR)
The core scaffold, 9H-xanthene-9-carboxylic acid, was systematically modified to explore the

structure-activity relationship. Key modifications included the introduction of a fluorinated

oxazole moiety. This was found to significantly enhance potency and improve the overall drug-

like properties of the molecule. The trifluoromethyl group on the oxazole ring was a critical

determinant of the high potency observed for RO0711401. A subsequent re-exploration of the

RO0711401 scaffold confirmed the steep SAR, with only a small fraction of analogs

demonstrating comparable mGlu1 PAM activity.[1]

Synthesis of RO0711401
The synthesis of RO0711401 is a multi-step process involving the preparation of two key

intermediates: 9H-xanthene-9-carboxylic acid and 2-amino-4-(trifluoromethyl)oxazole. These

intermediates are then coupled to yield the final product.

Synthesis of Key Intermediates
2.1.1. Synthesis of 9H-xanthene-9-carboxylic acid

A common route to 9H-xanthene-9-carboxylic acid involves the reduction of xanthone to

xanthene, followed by carboxylation.

Step 1: Reduction of Xanthone. Xanthone is reduced to xanthene using a suitable reducing

agent, such as sodium borohydride in the presence of a Lewis acid or through a Wolff-

Kishner or Clemmensen reduction.

Step 2: Carboxylation of Xanthene. Xanthene is deprotonated with a strong base, such as an

organolithium reagent (e.g., n-butyllithium), to form an anion at the 9-position. This anion is

then quenched with carbon dioxide (dry ice) to yield 9H-xanthene-9-carboxylic acid after

acidic workup.

2.1.2. Synthesis of 2-amino-4-(trifluoromethyl)oxazole
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The synthesis of this intermediate can be achieved through various methods, often starting

from a trifluoromethyl-containing building block. One plausible route involves the reaction of a

trifluoroacetoacetate derivative with a source of ammonia or a protected amine, followed by

cyclization to form the oxazole ring.

Final Coupling Step
The final step in the synthesis of RO0711401 is the amide coupling of 9H-xanthene-9-

carboxylic acid and 2-amino-4-(trifluoromethyl)oxazole. This is typically achieved using

standard peptide coupling reagents.

Activation of the Carboxylic Acid: 9H-xanthene-9-carboxylic acid is activated using a coupling

agent such as 1,1'-carbonyldiimidazole (CDI), or by conversion to the acyl chloride using

thionyl chloride or oxalyl chloride.

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with 2-

amino-4-(trifluoromethyl)oxazole in the presence of a non-nucleophilic base (e.g.,

triethylamine or diisopropylethylamine) in an inert solvent (e.g., dichloromethane or

tetrahydrofuran) to form the final product, RO0711401.

Quantitative Data
The following tables summarize the key quantitative data for RO0711401.

Parameter Value Assay System Reference

EC50 56 nM

Rat mGlu1 receptor

expressed in HEK293

cells

[2]

Molecular Weight 360.29 g/mol - -

Molecular Formula C18H11F3N2O3 - -

Table 1: In Vitro Potency and Physicochemical Properties of RO0711401
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Animal Model Dosing Key Findings Reference

Mouse model of

spinocerebellar ataxia
10 mg/kg, s.c.

Long-lasting

improvement in motor

performance on the

rotarod and paw-print

tests.

[2]

Rat model of absence

epilepsy
Systemic injection

Reduction in the

frequency of spike-

and-wave discharges.

[2]

Mouse model of

autoimmune

encephalomyelitis

(EAE)

Systemic injection
Improvement in motor

signs.
[2]

Table 2: Preclinical Efficacy of RO0711401

Experimental Protocols
General Synthesis of N-[4-(trifluoromethyl)-1,3-oxazol-2-
yl]-9H-xanthene-9-carboxamide (RO0711401)
Materials:

9H-xanthene-9-carboxylic acid

Oxalyl chloride

Dichloromethane (DCM), anhydrous

N,N-Dimethylformamide (DMF), catalytic amount

2-amino-4-(trifluoromethyl)oxazole

Triethylamine (TEA)

Saturated aqueous sodium bicarbonate
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Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

To a solution of 9H-xanthene-9-carboxylic acid in anhydrous DCM, add a catalytic amount of

DMF.

Slowly add oxalyl chloride to the solution at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the

evolution of gas ceases.

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude

9H-xanthene-9-carbonyl chloride.

Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

To this solution, add 2-amino-4-(trifluoromethyl)oxazole followed by the slow addition of TEA.

Allow the reaction mixture to warm to room temperature and stir overnight.

Quench the reaction with water and separate the organic layer.

Wash the organic layer successively with saturated aqueous sodium bicarbonate and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to afford RO0711401.

In Vitro mGlu1 PAM Assay
Cell Culture and Transfection:
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Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's

Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

Cells are transiently transfected with a plasmid encoding the rat mGlu1 receptor using a

suitable transfection reagent.

Calcium Mobilization Assay:

Plate the transfected HEK293 cells in black-walled, clear-bottom 96-well plates.

After 24 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a

buffered saline solution for 1 hour at 37 °C.

Wash the cells to remove excess dye.

Prepare serial dilutions of RO0711401 and a fixed, sub-maximal concentration of glutamate

(e.g., EC20).

Measure baseline fluorescence using a fluorescence plate reader.

Add the RO0711401 and glutamate solutions to the wells and immediately measure the

change in fluorescence intensity over time.

The increase in intracellular calcium concentration is proportional to the fluorescence signal.

Calculate the EC50 value by fitting the concentration-response data to a sigmoidal dose-

response curve.

Visualizations
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Figure 1: Simplified mGlu1 receptor signaling pathway.
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Figure 2: General synthesis workflow for RO0711401.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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